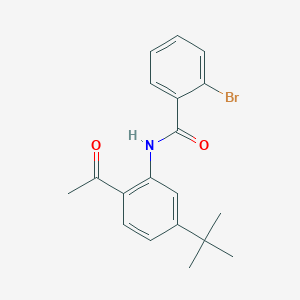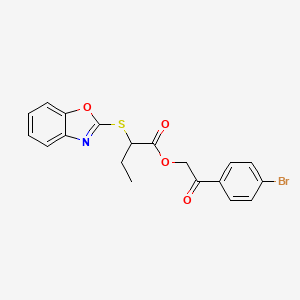![molecular formula C22H20N2O7 B11058773 N-acetyl-N-[3-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11058773.png)
N-acetyl-N-[3-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ACETYL-N-[3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-12-OXAZOL-5-YL]ACETAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzodioxole moiety, a methoxyphenyl group, and an oxazole ring, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-N-[3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-12-OXAZOL-5-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the heteroaryl indole framework . This method involves the use of palladium catalysts and appropriate ligands under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-ACETYL-N-[3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-12-OXAZOL-5-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with potential therapeutic applications.
Scientific Research Applications
N-ACETYL-N-[3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-12-OXAZOL-5-YL]ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying structure-activity relationships.
Biology: Researchers use this compound to investigate its effects on various biological pathways and its potential as a bioactive agent.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ACETYL-N-[3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-12-OXAZOL-5-YL]ACETAMIDE involves its interaction with molecular targets such as tubulin, a protein involved in cell division . By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: These compounds share structural similarities and are also studied for their pharmacological activities.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities and are often used as templates for designing new therapeutic agents.
Quinoline Derivatives: These compounds are explored for their potential as anticancer and antimicrobial agents.
Uniqueness
N-ACETYL-N-[3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-12-OXAZOL-5-YL]ACETAMIDE stands out due to its unique combination of functional groups and its ability to target specific molecular pathways. Its structure allows for versatile modifications, making it a valuable compound for drug development and other scientific research.
Properties
Molecular Formula |
C22H20N2O7 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-acetyl-N-[3-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C22H20N2O7/c1-12(25)24(13(2)26)22-19(14-5-7-16(27-3)8-6-14)20(23-31-22)15-9-17(28-4)21-18(10-15)29-11-30-21/h5-10H,11H2,1-4H3 |
InChI Key |
MSKAGGDLBMAOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C(=NO1)C2=CC3=C(C(=C2)OC)OCO3)C4=CC=C(C=C4)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11058690.png)

![methyl {[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate](/img/structure/B11058695.png)
![Methyl 4-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B11058698.png)

![Ethyl 6-[(2,4-dichlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11058707.png)

![4-Hydroxy-4-methyl-7-[2-(pyridin-3-yl)piperidin-1-yl]hept-5-yn-2-one](/img/structure/B11058736.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11058737.png)


![1'-(5-bromopyridin-2-yl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11058751.png)
![N-ethyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11058759.png)
![3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11058768.png)
